N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide
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Overview
Description
“N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a triazole ring, and a nitrobenzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the pyrazole and triazole rings, followed by their functionalization and coupling. Typical synthetic routes might include:
Formation of the Pyrazole Ring: This could be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of the Triazole Ring: This might involve the cyclization of an azide with an alkyne in a Huisgen cycloaddition reaction.
Functionalization: Introduction of the fluorophenyl and methoxyphenyl groups could be done through electrophilic aromatic substitution reactions.
Coupling: The final step would involve coupling the pyrazole and triazole intermediates, possibly through a sulfanyl linkage.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group could be reduced to an amine under suitable conditions.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or methoxylated derivatives.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The presence of multiple aromatic rings and functional groups suggests potential interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
- N-{[5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
Uniqueness
The unique combination of the pyrazole and triazole rings, along with the specific functional groups, might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C35H30FN7O6S |
---|---|
Molecular Weight |
695.7 g/mol |
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C35H30FN7O6S/c1-48-27-17-11-22(12-18-27)28-19-30(23-7-13-25(36)14-8-23)42(40-28)33(44)21-50-35-39-38-32(41(35)29-5-3-4-6-31(29)49-2)20-37-34(45)24-9-15-26(16-10-24)43(46)47/h3-18,30H,19-21H2,1-2H3,(H,37,45) |
InChI Key |
GDRGEDGISLNCKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5OC)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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